molecular formula C28H24F2N4O3S B11088909 N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11088909
M. Wt: 534.6 g/mol
InChI Key: CPKGLBKBDFLNAM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide: is a complex organic compound characterized by the presence of fluorophenyl groups, an oxopyrrolidinyl moiety, and a thioxoimidazolidinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluoroaniline and 4-fluorobenzaldehyde, which are then subjected to condensation reactions to form the desired imidazolidinone structure. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce the environmental impact. Key steps include the controlled addition of reagents and the use of high-purity starting materials to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of fluorophenyl groups and the thioxoimidazolidinyl core. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H24F2N4O3S

Molecular Weight

534.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C28H24F2N4O3S/c29-19-5-9-21(10-6-19)31-25(35)16-24-27(37)34(23-13-7-20(30)8-14-23)28(38)33(24)17-18-3-11-22(12-4-18)32-15-1-2-26(32)36/h3-14,24H,1-2,15-17H2,(H,31,35)

InChI Key

CPKGLBKBDFLNAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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